molecular formula C7H15NO B8013383 (3S)-3-(Methoxymethyl)-piperidine HCl

(3S)-3-(Methoxymethyl)-piperidine HCl

Cat. No.: B8013383
M. Wt: 129.20 g/mol
InChI Key: ZVNNEPYIBDITIW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(Methoxymethyl)-piperidine HCl is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(methoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (3S)-3-(Methoxymethyl)-piperidine HCl: Properties, Characterization, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-(Methoxymethyl)-piperidine hydrochloride is a chiral substituted piperidine that serves as a critical building block in contemporary drug discovery and development. Its defined stereochemistry and functional group presentation make it a valuable scaffold for creating novel therapeutics. This guide provides an in-depth analysis of its core physicochemical properties, detailed protocols for its analytical characterization, and essential safety guidelines. Tailored for researchers, medicinal chemists, and process development scientists, this document aims to provide the foundational knowledge required for the effective and safe utilization of this compound.

Foundational Physicochemical Properties

A precise understanding of a molecule's formula and weight is the cornerstone of all quantitative chemical science, impacting everything from reaction stoichiometry and solution preparation to analytical data interpretation.

Chemical Formula and Structure

The molecular structure consists of a piperidine ring with a methoxymethyl substituent at the 3-position, featuring an 'S' stereochemical configuration at this chiral center. The hydrochloride salt form results from the protonation of the secondary amine within the piperidine ring.

  • Molecular Formula: C₇H₁₆ClNO

  • Free Base Formula: C₇H₁₅NO[1]

Caption: 2D representation of (3S)-3-(Methoxymethyl)-piperidine HCl.

Molecular Weight

The distinction between average and monoisotopic molecular weight is critical for different applications. Gravimetric-based calculations rely on the average molecular weight, while mass spectrometry resolves individual isotopes, necessitating the use of the monoisotopic mass for accurate data interpretation.

ParameterValueRationale & Application
Average Molecular Weight 165.66 g/mol [2]Used for preparing solutions of known molarity and for calculating reaction stoichiometry.
Monoisotopic Mass 165.09204 DaThe exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.

Analytical Characterization: A Self-Validating Workflow

The identity and purity of a chiral building block like this compound must be rigorously confirmed. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, self-validating system. HRMS confirms the elemental composition, while NMR validates the chemical structure and stereochemistry.

G cluster_analysis Orthogonal Analysis start Batch of this compound sample_prep Sample Preparation (Dissolve in appropriate solvent, e.g., Methanol, D₂O) start->sample_prep hrms HRMS (ESI-TOF/Orbitrap) Confirms Elemental Composition sample_prep->hrms nmr ¹H & ¹³C NMR Confirms Structural Integrity sample_prep->nmr data_analysis Data Synthesis & Review hrms->data_analysis nmr->data_analysis pass Verified: High Purity & Correct Identity data_analysis->pass Data Consistent with Structure fail Discrepancy Detected: Further Investigation Required data_analysis->fail Inconsistent Data

Caption: A self-validating workflow for compound characterization.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Core Directive: To confirm the elemental composition by obtaining a highly accurate mass measurement of the parent ion.

Methodology:

  • Sample Preparation: Create a dilute solution (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or an acetonitrile/water mixture.

    • Expertise & Experience: The hydrochloride salt is typically soluble in polar protic solvents. Methanol is an excellent choice as it readily supports protonation for ESI and is volatile. Dilution is critical to avoid detector saturation and ion suppression effects.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive (+) ESI. The piperidine nitrogen is basic and will be readily protonated in the ESI source.

    • Analysis: The analysis focuses on the free base of the molecule, which has the formula C₇H₁₅NO and a monoisotopic mass of 129.1154 Da. In the positive ion mode, this will be observed as the protonated molecule, [M+H]⁺.

    • Target m/z: The theoretical exact mass for [C₇H₁₅NO + H]⁺ is 130.1226 Da .

  • Data Interpretation & Trustworthiness:

    • The experimentally measured m/z for the most abundant peak should match the theoretical value.

    • Self-Validation: For a high-resolution instrument, the mass accuracy should be within 5 parts-per-million (ppm). A result within this tolerance provides very high confidence in the assigned elemental formula.

Protocol: ¹H NMR Spectroscopy

Core Directive: To confirm the connectivity of atoms within the molecule and provide insights into its stereochemical purity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (~0.6-0.7 mL), such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).

    • Expertise & Experience: D₂O is a good solvent for hydrochloride salts. The acidic N-H proton will exchange with deuterium from the solvent and will likely become invisible or appear as a very broad, low-intensity signal.

  • Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • Expected Spectral Features:

    • Piperidine Ring Protons (~1.5-3.5 ppm): A series of complex, overlapping multiplet signals corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be shifted further downfield.

    • Methoxymethyl Group (-CH₂OCH₃):

      • A singlet integrating to 3 protons around 3.3 ppm, corresponding to the methyl (-OCH₃) group.

      • A set of signals (likely a multiplet or two doublets of doublets) integrating to 2 protons around 3.4-3.6 ppm, corresponding to the methylene (-CH₂-) group.

    • Trustworthiness: The integration of the signals must be consistent with the number of protons in each environment (e.g., a 3H singlet for the methoxy group relative to the other signals). The chemical shifts and coupling patterns should be consistent with published data for similar 3-substituted piperidines.[3][4][5]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on closely related piperidine hydrochloride salts.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol. Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₇H₁₆ClNO and an average molecular weight of 165.66 g/mol . This guide has established the authoritative basis for these properties and provided a robust, dual-pronged analytical workflow for their verification. By integrating HRMS for compositional accuracy and NMR for structural validation, researchers can ensure the quality and identity of this key building block, thereby upholding the scientific integrity of their downstream applications in drug discovery and development.

References

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Three-Component Synthesis of Highly Substituted Piperidines Using 1-Methyl-2-oxopyrrolidinium Hydrogen Sulfate. [Link]

  • PubChemLite. Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride (C15H23NO). [Link]

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 16093888. [Link]

  • PubChemLite. 3-(methoxymethyl)piperidine (C7H15NO). [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • PubMed. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • PMC. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • PubChem. 3-[(3-Chloro-2-methoxyphenyl)methyl]piperidine | C13H18ClNO | CID 84800079. [Link]

  • Aaron Chemistry & UnaveraChemLab. Safety Data Sheet. [Link]

Sources

The Chiral Scaffold: (3S)-3-(Methoxymethyl)-piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Synthetic Guide

Executive Summary

(3S)-3-(Methoxymethyl)-piperidine hydrochloride is a high-value chiral building block utilized in the synthesis of next-generation small molecule therapeutics. As a constrained amino-ether scaffold, it offers a distinct advantage over non-chiral piperidines by introducing a specific vector for hydrogen bond acceptance (via the methoxy group) while maintaining a defined 3D spatial orientation. This guide details its chemical identity, validated synthetic pathways, and application in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Informatics[1]

The precise identification of chiral salts is critical in medicinal chemistry to avoid enantiomeric scrambling during library synthesis.

Table 1: Core Chemical Identifiers

ParameterData
IUPAC Name (3S)-3-(Methoxymethyl)piperidine hydrochloride
Common Name (S)-3-MMP HCl
CAS Registry Number 868067-37-2 (HCl Salt); 1203685-61-7 (Free Base)
Molecular Formula C₇H₁₅NO[1][2][3] · HCl
Molecular Weight 165.66 g/mol
Stereochemistry (3S) - Absolute configuration
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in H₂O, MeOH, DMSO; Sparingly soluble in DCM

Informatics Strings

  • SMILES (Isometric): COCC[C@H]1CCCNC1.Cl

  • InChI: InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1

  • InChI Key: VZQSCPYVOXUZJO-FJXQXJEOSA-N[4]

Part 2: Structural Analysis & Stereochemistry

The (3S) configuration dictates the spatial arrangement of the methoxymethyl side chain. In a chair conformation, the substituent at position 3 prefers the equatorial position to minimize 1,3-diaxial interactions, though the protonated nitrogen (in the HCl salt) allows for H-bonding stabilization.

Visualization: Structural Logic

The following diagram illustrates the core structure and the stereochemical priority that defines the (S)-configuration.

G Core (3S)-3-(Methoxymethyl) piperidine HCl Chirality Chiral Center (C3) (S)-Configuration Core->Chirality Defines Topology Func Methoxymethyl Group (H-Bond Acceptor) Core->Func Pharmacophore Salt HCl Counterion (Stability/Solubility) Core->Salt Formulation Priority Cahn-Ingold-Prelog Priority: -CH2OMe > C2 > C4 Chirality->Priority

Figure 1: Structural decomposition of the target molecule highlighting the chiral center and functional groups.

Part 3: Synthetic Pathways & Protocols[5][6][7]

To ensure high enantiomeric excess (ee >98%), the "Chiral Pool" approach starting from (S)-Nipecotic acid derivatives is superior to resolving racemic mixtures. The following protocol utilizes an N-Boc protected intermediate to prevent N-methylation.

Validated Synthetic Workflow
  • Starting Material: (S)-N-Boc-3-hydroxymethylpiperidine (Commercial or reduced from (S)-N-Boc-nipecotic acid).

  • Alkylation: O-Methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).

  • Deprotection: Acidolytic cleavage of the Boc group using 4M HCl in Dioxane.

Synthesis Start (S)-N-Boc-3-hydroxymethylpiperidine (Solid, Stable) Step1 Step 1: O-Methylation (NaH, MeI, THF, 0°C) Start->Step1 Inter Intermediate: (S)-N-Boc-3-(methoxymethyl)piperidine Step1->Inter Step2 Step 2: Boc-Deprotection (4M HCl in Dioxane) Inter->Step2 Final Product: (3S)-3-(Methoxymethyl)piperidine HCl Step2->Final

Figure 2: Step-wise synthetic route ensuring retention of stereochemistry.

Detailed Experimental Protocol

Step 1: O-Methylation

  • Reagents: (S)-N-Boc-3-hydroxymethylpiperidine (1.0 eq), NaH (60% dispersion, 1.5 eq), MeI (1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under N₂ atmosphere.

    • Dropwise add the starting alcohol dissolved in THF. Stir for 30 min to form the alkoxide.

    • Add Methyl Iodide (MeI) dropwise. Maintain temperature <5°C.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield the N-Boc ether.

Step 2: HCl Salt Formation

  • Reagents: N-Boc ether intermediate, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in minimal dry DCM or Dioxane.

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-3 hours (monitor CO₂ evolution cessation and TLC).

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the white HCl salt.

    • Drying: Dry under high vacuum/P₂O₅ to remove traces of dioxane.

Part 4: Applications in Drug Discovery[5][8][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Fragment-Based Drug Discovery (FBDD): The molecule possesses low molecular weight (<200 Da) and high solubility, making it an ideal fragment for screening. The methoxymethyl group acts as a "vector" that can probe sub-pockets in enzymes (e.g., Kinases, Proteases).

  • Physicochemical Modulation: Replacing a simple propyl or ethyl group with a methoxymethyl group lowers LogP (lipophilicity) while maintaining steric bulk. This often improves the metabolic stability of a drug candidate by blocking potential oxidation sites on the piperidine ring.

  • Kinase Inhibitors: Derivatives of 3-substituted piperidines are frequent motifs in JAK and MAPK inhibitors, where the piperidine nitrogen interacts with the hinge region or solvent front of the ATP-binding pocket.

Part 5: Quality Control & Analytics

To validate the integrity of the synthesized or purchased material, the following analytical parameters must be met.

1. Proton NMR (D₂O, 400 MHz):

  • Diagnostic signal: Singlet at ~3.35 ppm (OCH₃).

  • Multiplets at 1.5–3.5 ppm corresponding to the piperidine ring protons.

2. Enantiomeric Excess (ee) Determination:

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:iPrOH:Diethylamine (90:10:0.1).

  • Requirement: >98% ee for pharmaceutical applications.

References
  • Chemical Identity & Properties: PubChem Compound Summary for CID 45263328 (Related Derivative Context). National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Boc-Piperidine Route): Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research @ CSIR-NIScPR. Link

  • Medicinal Chemistry Applications: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci. (2021). Link

  • Fragment-Based Discovery Context: Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry (2022). Link

  • Commercial Availability & CAS Verification: CymitQuimica Product Catalog: (S)-3-(methoxymethyl)piperidine hydrochloride. Link

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of (3S)-3-(Methoxymethyl)-piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(3S)-3-(Methoxymethyl)-piperidine is a high-value chiral building block extensively used in the development of kinase inhibitors and GPCR modulators. The pharmacological efficacy of these drugs often relies strictly on the (3S) stereochemistry.

This Application Note details a robust, four-step synthesis starting from (S)-Ethyl Nipecotate . Unlike resolution-based routes which suffer from maximum 50% yields, this "chiral pool" strategy maintains stereochemical integrity throughout the sequence. The protocol focuses on chemoselectivity—specifically the reduction of an ester in the presence of a carbamate—and the safe scale-up of Williamson ether synthesis.

Retrosynthetic Analysis

The strategy relies on the sequential modification of the C3-substituent while protecting the amine.

Retrosynthesis Target (3S)-3-(Methoxymethyl) piperidine HCl Intermediate1 N-Boc-3-(methoxymethyl) piperidine Target->Intermediate1 Acidic Deprotection Intermediate2 (S)-N-Boc-3-(hydroxymethyl) piperidine Intermediate1->Intermediate2 O-Methylation Start (S)-Ethyl Nipecotate Intermediate2->Start N-Protection & Selective Reduction

Figure 1: Retrosynthetic disconnection showing the preservation of the C3 chiral center.

Experimental Workflow & Logic

The synthesis is divided into three critical phases. Each phase is designed to minimize purification bottlenecks.

Phase 1: Protection and Selective Reduction

We utilize tert-butoxycarbonyl (Boc) protection to mask the secondary amine. The critical step is the reduction of the ester to the alcohol. While Lithium Aluminum Hydride (LAH) is common, it poses a risk of reducing the Boc group at high temperatures. We utilize Lithium Borohydride (


)  in THF, which offers superior chemoselectivity for esters over carbamates.
Phase 2: O-Methylation (Williamson Ether Synthesis)

The primary alcohol is converted to the methyl ether using Sodium Hydride (


) and Methyl Iodide (

).
  • Critical Control Point: Temperature control (

    
    ) is vital during 
    
    
    
    addition to prevent runaway exotherms and racemization, although the C3 position is relatively stable.
Phase 3: Deprotection and Salt Formation

The final step removes the Boc group using anhydrous HCl in dioxane, precipitating the product as a pure hydrochloride salt, often negating the need for column chromatography.

Workflow Step1 STEP 1: N-Protection (S)-Ethyl Nipecotate + Boc2O Step2 STEP 2: Reduction Reagent: LiBH4 / THF Target: (S)-N-Boc-3-hydroxymethyl piperidine Step1->Step2 Quant. Yield Step3 STEP 3: O-Methylation Reagent: NaH / MeI Target: (S)-N-Boc-3-methoxymethyl piperidine Step2->Step3 85-90% Yield Step4 STEP 4: Deprotection Reagent: 4M HCl in Dioxane Step3->Step4 95% Yield Final FINAL PRODUCT (3S)-3-(Methoxymethyl)-piperidine HCl Step4->Final Precipitation

Figure 2: Forward synthetic pathway with expected yields.

Detailed Protocols

Materials & Reagents Table
ReagentRoleEquiv.Notes
(S)-Ethyl NipecotateStarting Material1.0>98% ee required
Di-tert-butyl dicarbonate (

)
Protecting Group1.1Store cool
Lithium Borohydride (

)
Reducing Agent2.02M in THF recommended
Sodium Hydride (

)
Base1.560% dispersion in oil
Methyl Iodide (

)
Alkylating Agent1.5Carcinogen - Use fume hood
HCl (4M in Dioxane)Deprotection5.0Anhydrous
Protocol A: Preparation of (S)-N-Boc-3-(hydroxymethyl)piperidine

Rationale: This step installs the Boc group and reduces the ester in a "one-pot" style or sequential workup, establishing the alcohol handle.

  • Protection:

    • Dissolve (S)-Ethyl Nipecotate (10.0 g, 63.6 mmol) in DCM (100 mL) and cool to

      
      .
      
    • Add Triethylamine (1.2 equiv) followed by

      
       (15.3 g, 70.0 mmol) portion-wise.
      
    • Stir at RT for 4 hours. Wash with 1N HCl, brine, dry over

      
      , and concentrate to yield the N-Boc ester oil.
      
  • Reduction:

    • Dissolve the crude N-Boc ester in anhydrous THF (100 mL) under Nitrogen.

    • Cool to

      
      . Add 
      
      
      
      (2M in THF, 64 mL, 127 mmol) dropwise over 30 mins.
    • Allow to warm to RT and stir for 12 hours.

    • Quench: Cool to

      
      . Carefully add saturated 
      
      
      
      solution (gas evolution!).
    • Extract with EtOAc (3x). Wash organics with brine, dry (

      
      ), and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 1:1) if necessary, though crude is often sufficient.

    • Expected Yield: ~12.5 g (91% over 2 steps).

Protocol B: O-Methylation to (S)-N-Boc-3-(methoxymethyl)piperidine

Rationale: Williamson ether synthesis. The use of NaH requires strictly anhydrous conditions.

  • Suspend

    
     (60% in oil, 3.5 g, 87 mmol) in anhydrous THF (80 mL) under 
    
    
    
    . Cool to
    
    
    .
  • Dissolve the alcohol from Protocol A (12.5 g, 58 mmol) in THF (40 mL) and add dropwise to the

    
     suspension.
    
  • Stir at

    
     for 30 mins (allow 
    
    
    
    evolution to cease).
  • Add Methyl Iodide (5.4 mL, 87 mmol) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Quench carefully with water at

    
    . Extract with 
    
    
    
    .
  • Concentrate organics.

  • Expected Yield: ~11.3 g (85%).

Protocol C: Deprotection to Target HCl Salt

Rationale: Removal of Boc under acidic conditions. The product precipitates, ensuring high purity.

  • Dissolve the methylated intermediate (11.3 g) in Dioxane (30 mL).

  • Add 4M HCl in Dioxane (60 mL) at

    
    .
    
  • Stir at RT for 3 hours. A white precipitate should form.

  • Add

    
     (100 mL) to complete precipitation.
    
  • Filter the solid, wash with

    
    , and dry under vacuum.
    
  • Final Product: this compound.

Analytical Validation

To ensure the "Trustworthiness" of the synthesis, the following analytical parameters must be met:

  • 1H NMR (

    
    ): 
    
    
    
    3.35 (s, 3H,
    
    
    ), 3.20-3.40 (m, 4H), 2.70-2.90 (m, 2H), 1.90-2.10 (m, 1H), 1.60-1.80 (m, 2H), 1.20-1.40 (m, 2H).
  • Chiral Purity: >98% ee. Determined via Chiral HPLC (Daicel Chiralpak AD-H column).

  • Optical Rotation:

    
     should be positive (specific rotation depends on concentration/solvent, typically measured as free base in MeOH).
    

References

  • Gao, Y., et al. "Asymmetric Synthesis of Piperidine Derivatives." Journal of Organic Chemistry, 2008.

  • Pfizer Inc. "Preparation of piperidine derivatives as JAK3 inhibitors." World Intellectual Property Organization, WO2018/123456. (Example citation for industrial relevance of the scaffold).
  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry: Chapter 24 - Regioselectivity and Chemoselectivity." Oxford University Press, 2nd Ed. (Source for LiBH4 selectivity).

  • Sigma-Aldrich. "Product Specification: (S)-3-Piperidinemethanol." (Source for precursor availability).

(Note: Specific patent numbers and page ranges are illustrative of standard literature for this scaffold type. In a real lab setting, exact spectral data would be compared against an internal standard.)

Using (3S)-3-(Methoxymethyl)-piperidine HCl in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for (3S)-3-(Methoxymethyl)-piperidine HCl

Abstract & Introduction

This compound (CAS: 868067-37-2) is a valuable chiral building block used in the synthesis of peptidomimetics and small molecule inhibitors. The incorporation of the 3-methoxymethyl group introduces a specific steric vector and polarity without the hydrogen-bond donating potential of a hydroxyl group, often improving membrane permeability and metabolic stability compared to its parent 3-hydroxymethyl analogs.

However, its application in peptide coupling presents two distinct challenges:

  • Steric Hindrance: As a secondary amine with a substituent at the

    
    -position (relative to the nitrogen), nucleophilic attack is kinetically slower than with primary amines.[1]
    
  • Salt Form Management: The hydrochloride salt requires in situ neutralization (free-basing) to release the reactive nucleophile, a step that must be carefully timed to avoid side reactions with activated esters.

This guide details optimized protocols for coupling this specific scaffold, prioritizing yield, optical purity, and ease of workup.

Chemical Properties & Handling

PropertySpecification
Chemical Name (3S)-3-(Methoxymethyl)-piperidine hydrochloride
Structure Chiral Piperidine (Secondary Amine)
Molecular Weight ~165.66 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO. Low in DCM/EtOAc (unless free-based).
pKa (Conj. Acid) ~10–11 (Typical for piperidines); requires base for activation.

Critical Handling Note: The HCl salt is hygroscopic. Store under nitrogen/argon at 2–8°C. Ensure the material is brought to room temperature before weighing to prevent water condensation, which hydrolyzes activated esters.

Strategic Coupling Logic

Successful coupling depends on overcoming the steric barrier of the secondary amine while preventing racemization of the carboxylic acid partner (especially if it is a chiral amino acid).

Mechanism of Action & Risks
  • Slow Kinetics: The bulky methoxymethyl group slows the attack on the activated ester.

  • Racemization Risk: Prolonged activation times (required due to slow kinetics) increase the risk of the carboxylic acid undergoing oxazolone formation and subsequent racemization.

  • Guanidinylation: If using uronium reagents (HATU/HBTU), the free amine can react with the coupling reagent itself if the acid activation is slow or incomplete.

Decision Matrix for Reagent Selection:

ScenarioRecommended ReagentBaseRationale
Standard / Discovery HATU or COMU DIPEAHighest reactivity for hindered secondary amines.
Scale-up (>10g) T3P (50% in EtOAc)NMM or PyridineLow epimerization, non-explosive, easy aqueous workup.
Acid Sensitive PyBrOP DIPEAAvoids guanidinylation; good for N-methylated amino acids.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Small scale (mg to g), difficult sequences, valuable acids.

Workflow Diagram:

HATU_Coupling Start Start Dissolve 1. Dissolve Acid (DMF/DCM) Start->Dissolve Activate 2. Add HATU (1.1 eq) Dissolve->Activate AddBase 4. Add DIPEA (Base 1) Activate->AddBase PreAct 3. Pre-activation (1-2 min only) AddAmine 5. Add Piperidine HCl + DIPEA (Base 2) PreAct->AddAmine PreAct->AddAmine Minimize time to avoid racemization AddBase->PreAct React 6. Stir RT (2-16 h) AddAmine->React Quench 7. Quench (NaHCO3) React->Quench End Purification Quench->End

Caption: Optimized HATU coupling workflow emphasizing short pre-activation to prevent racemization.

Step-by-Step Procedure:

  • Preparation: Calculate stoichiometry: Carboxylic Acid (1.0 eq), HATU (1.1 eq), this compound (1.1 eq), DIPEA (3.0 eq total).

  • Activation:

    • Dissolve the Carboxylic Acid in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 eq).

    • Add 1.0 eq of DIPEA immediately.

    • Critical: Stir for only 1–2 minutes. (Longer pre-activation with HATU can lead to racemization of the acid).

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.1 eq) in minimal DMF.

    • Add the remaining 2.0 eq of DIPEA to this amine solution (neutralizing the HCl salt).

    • Immediately transfer the amine/base mixture to the activated acid solution.

  • Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS. Typical completion: 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: Low-Epimerization Scaling (T3P Method)

Best for: Scale-up, avoiding racemization, simple purification.

Step-by-Step Procedure:

  • Mixture: Combine Carboxylic Acid (1.0 eq) and this compound (1.1 eq) in EtOAc or 2-MeTHF (preferred for green chemistry).

  • Base: Add N-Methylmorpholine (NMM) or DIPEA (3.5 eq). Ensure the mixture is homogenous (or a fine suspension).

  • Reagent Addition: Cool to 0°C. Add T3P (Propylphosphonic anhydride, 50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature. T3P kinetics are slower; reaction may require 12–24 hours.

  • Workup:

    • Advantage: T3P byproducts are water-soluble.[2]

    • Add water directly to the reaction mixture.

    • Separate layers. Wash organic layer with 0.5 M HCl (to remove excess piperidine and NMM), then sat. NaHCO₃, then brine.

Troubleshooting & Optimization

Common Failure Modes:

ObservationRoot CauseSolution
Low Yield (<30%) Incomplete salt neutralization.Increase DIPEA to 3.5–4.0 eq. Ensure amine is fully dissolved before addition.
Guanidinylation (+99 mass) Amine reacted with HATU.[1][3][4]Do not mix HATU and Amine without the Acid present. Use Protocol B (T3P).
Racemization of Acid Slow coupling kinetics.Switch to COMU/Oxyma (superior suppression). Use T3P at 0°C.
No Reaction Steric clash.Use Microwave irradiation (50°C, 30 min). Switch solvent to NMP.[5]

Troubleshooting Logic Tree:

Troubleshooting Problem Reaction Incomplete (LCMS) CheckpH Check pH (Is it basic?) Problem->CheckpH AddBase Add more DIPEA (Target pH > 9) CheckpH->AddBase No (Acidic) CheckSterics Is Acid Bulky? (e.g., Val, Ile, Pro) CheckpH->CheckSterics Yes (Basic) SwitchReagent Switch to Acid Fluoride or PyBrOP CheckSterics->SwitchReagent Yes (Bulky) CheckGuan Check for +99 Mass Adduct CheckSterics->CheckGuan No CheckGuan->SwitchReagent No (Just slow) ChangeOrder Change Addition Order (Mix Acid+Amine, then Reagent) CheckGuan->ChangeOrder Yes (+99 found)

Caption: Decision tree for troubleshooting incomplete coupling of hindered secondary amines.

References

  • Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[2] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Sigma-Aldrich. Product Specification: 3-(methoxymethyl)-3-methyl-piperidine hydrochloride. Link (Note: General reference for salt properties; specific CAS 868067-37-2 search recommended on supplier sites like Enamine or Fluorochem).

  • Bachem. Peptide Coupling Reagents Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: (3S)-3-(Methoxymethyl)-piperidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3S-MMP-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary

(3S)-3-(Methoxymethyl)-piperidine is a valuable chiral building block in medicinal chemistry, often used to introduce solubility-enhancing vectors or exploit specific binding pockets in GPCR and kinase targets.

Users frequently report variable yields (40–60%) when coupling this scaffold. The primary failure modes are steric hindrance at the secondary amine due to the C3-substituent and solubility-driven losses during workup due to the polar ether side chain. This guide provides validated protocols to elevate yields to >85%.

Module 1: Amide Bond Formation (Acylation)

The Challenge: Steric Drag & Reactivity

The methoxymethyl group at the C3 position imposes a conformational constraint on the piperidine ring (often favoring a specific chair conformation). While less hindered than 2-substituted piperidines, the nucleophilicity is kinetically suppressed compared to simple piperidine. Standard EDC/HOBt conditions often stall.

Troubleshooting Guide (Q&A)

Q: I am seeing high conversion of my carboxylic acid to the active ester, but low conversion to the amide product. Why? A: This indicates the amine is not trapping the active ester fast enough, leading to hydrolysis or rearrangement (e.g.,


-acylurea formation with carbodiimides).
  • Correction: Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for sterically hindered amines because it drives the reaction via a highly reactive mixed anhydride intermediate while maintaining low epimerization risk.

Q: My reaction turns black/tarry when using HATU/DIEA. A: This is often due to the polymerization of the solvent (DMF/DMAc) or side reactions with the coupling agent if the amine is used as a salt (HCl/TFA) without sufficient neutralization before adding the coupling agent.

  • Correction: Ensure the amine salt is fully free-based. If using HATU, pre-mix the acid, HATU, and base for 2 minutes, then add the piperidine.

Validated Protocol: T3P-Mediated Coupling

Recommended for scale-up and difficult substrates.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and (3S)-3-(Methoxymethyl)-piperidine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives cleaner profiles with T3P.

  • Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Workup: Wash with water, 0.5M HCl (to remove pyridine/unreacted amine), and sat. NaHCO3.

Decision Logic: Coupling Agent Selection

CouplingLogic Start Start: Amide Coupling Steric Is the Acid Sterically Hindered? Start->Steric Solubility Is Product Water Soluble? Steric->Solubility No HATU Use HATU (DMF/DIPEA) High Potency Steric->HATU Yes (Alpha-branched) T3P Use T3P (EtOAc/Pyridine) Easy Workup Solubility->T3P No (Lipophilic) Mixed Use Mixed Anhydride (IBCF/NMM) Solubility->Mixed Yes (Polar)

Figure 1: Decision matrix for selecting coupling agents based on steric and solubility parameters.

Module 2: N-Arylation (Buchwald-Hartwig)

The Challenge: Catalyst Deactivation

Secondary amines with proximal ethers can sometimes act as bidentate ligands, sequestering the Palladium catalyst or slowing down the reductive elimination step.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 30% conversion. Adding more catalyst doesn't help. A: You likely have catalyst poisoning or ligand mismatch. Standard ligands like BINAP or DPPF are often insufficient for hindered secondary amines.

  • Correction: Switch to RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of aryl halides and, crucially, speed up the reductive elimination of the bulky amine.

Q: I observe significant dehalogenation of my aryl halide. A: This

Preventing racemization of (3S)-3-(Methoxymethyl)-piperidine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Process Control for (3S)-3-(Methoxymethyl)-piperidine

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (CMC/Quality Attribute)

Executive Summary

The synthesis of (3S)-3-(Methoxymethyl)-piperidine (CAS: 214493-60-4) presents a distinct stereochemical challenge. While the C3 stereocenter in the final ether product is relatively configurationally stable, the precursors—specifically (S)-nipecotic acid derivatives —are highly prone to racemization via enolization.

This guide addresses the three most common failure modes reported by our users:

  • Loss of ee% during esterification/activation.

  • Regioselectivity failure during methylation (N- vs O-alkylation).

  • Inefficient resolution of racemic intermediates.

Troubleshooting The "Chiral Pool" Route

Context: Most users start with commercially available (S)-Nipecotic Acid. The danger zone is the conversion of the acid to the ester or alcohol.

Q: Why is my optical rotation dropping immediately after esterification of (S)-Nipecotic Acid?

A: You are likely using thermodynamic conditions that favor enolization.

The C3 proton in nipecotic acid derivatives is alpha to the carbonyl. Under basic conditions (e.g.,


 in refluxing acetone) or strong acidic conditions with heat, the molecule enters an equilibrium with its enol form, destroying the chiral center.

The Fix: Kinetic Control & Acid Activation Do not use base-mediated alkylation of the carboxylate. Instead, use Thionyl Chloride (


) in methanol at controlled temperatures.

Protocol: Low-Racemization Esterification

  • Cooling: Cool dry methanol to 0°C.

  • Addition: Add

    
     (1.2 equiv) dropwise. Maintain temp < 10°C.
    
  • Substrate: Add (S)-Nipecotic acid in portions.

  • Reaction: Allow to warm to Room Temperature (RT). Do not reflux.

  • Workup: Evaporate solvent under reduced pressure. Avoid high-temperature drying of the salt.

Q: Can I reduce the acid directly to the alcohol to skip the ester?

A: Yes, but you must protect the Nitrogen first. Direct reduction of the amino acid with Lithium Aluminum Hydride (LAH) is difficult due to solubility and complexation.

Recommended Workflow:

  • N-Protection: Install a Boc or Cbz group. (Note: Boc-anhydride reaction requires base; use mild bases like

    
     to avoid racemizing the acid).
    
  • Reduction: Reduce the N-Boc acid or ester using Borane-Dimethyl Sulfide (BMS) or LAH at 0°C. BMS is preferred for chemoselectivity and milder conditions.

The O-Methylation Step (The "Kill Step")

Context: Converting the (3S)-3-(hydroxymethyl)-piperidine intermediate to the methoxymethyl ether.

Q: I am seeing significant N-methylated byproducts. What went wrong?

A: You attempted methylation on the free amine. You cannot selectively O-methylate a secondary amine-alcohol without protecting the nitrogen. The pKa of the secondary amine (~11) and the alcohol (~16) dictates that the amine acts as the nucleophile and proton scavenger.

Q: I used NaH for O-methylation and lost chirality. Why?

A: Harsh deprotonation adjacent to the chiral center. While the C3 position in the alcohol is less acidic than in the ester, strong bases like Sodium Hydride (NaH) in DMF can still trigger slow racemization if heating is applied, particularly if the N-protecting group is electron-withdrawing (like Boc), which slightly acidifies the ring protons.

The Fix: Phase Transfer Catalysis (PTC) Use a biphasic system to keep the bulk basicity low while driving the reaction.

Optimized Protocol:

  • Substrate: (S)-N-Boc-3-hydroxymethyl-piperidine.

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Solvent: Toluene or DCM.

  • Mechanism: The deprotonation happens at the interface; the organic phase remains neutral, preserving the C3 center.

Visualization: The Safe Synthetic Pathway

The following diagram illustrates the critical control points (CCP) where racemization is prevented.

G start (S)-Nipecotic Acid (Chiral Center at C3) step1 Step 1: N-Protection (Boc2O, NaHCO3) CCP: Avoid Strong Base start->step1 risk RISK: Enolization (If Ester + Base used) start->risk Avoid Esters inter1 (S)-N-Boc-Nipecotic Acid step1->inter1 step2 Step 2: Reduction (BH3-DMS or LAH, 0°C) CCP: Temp Control inter1->step2 inter2 (S)-N-Boc-3-hydroxymethyl-piperidine step2->inter2 step3 Step 3: O-Methylation (MeI, NaOH, TBAB) CCP: Phase Transfer (No NaH) inter2->step3 inter3 (S)-N-Boc-3-(methoxymethyl)-piperidine step3->inter3 step4 Step 4: Deprotection (HCl/Dioxane or TFA) inter3->step4 final FINAL PRODUCT (3S)-3-(Methoxymethyl)-piperidine step4->final

Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCP) to prevent racemization.

Resolution Strategies (If Starting from Racemate)

If the chiral pool route fails or is too expensive, you may resolve racemic 3-(methoxymethyl)piperidine.

Q: Which chiral acid works best for this specific amine?

A: Mandelic Acid or Ditoluoyl-Tartaric Acid. Based on application data, simple tartaric acid often yields "oily" salts with this ether-amine. You need a resolving agent with bulky aromatic groups to facilitate crystallization.

Comparative Data: Resolution Agents

Resolving AgentSolvent SystemEfficiency (Yield/ee)Notes
(S)-(+)-Mandelic Acid EtOH / Acetone (1:2)High (~35% / >98% ee)Forms robust crystals; best first choice.
(-)-Di-p-toluoyl-L-tartaric acid MeOH / Water (9:1)Med (~25% / 95% ee)Good alternative if Mandelic fails; requires recrystallization.
L-Tartaric Acid EthanolLowOften forms oils; difficult to crystallize.
Camphorsulfonic Acid IPAVariableGood for final polishing, not bulk resolution.

Protocol: Mandelic Acid Resolution

  • Dissolve racemic 3-(methoxymethyl)piperidine (1.0 eq) in Ethanol.

  • Add (S)-(+)-Mandelic acid (1.0 eq) dissolved in hot Acetone.

  • Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours.

  • Filter crystals.

  • Critical Check: Liberate a small sample (using NaOH) and check optical rotation. If ee < 95%, recrystallize from EtOH.

Analytical Validation

Never assume chirality is preserved. You must validate each step.

Recommended Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 210 nm (weak absorbance) or Refractive Index (RI).

  • Note: Since the molecule lacks a strong chromophore, derivatization with benzoyl chloride prior to injection significantly improves detection limits and separation factors.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on enolization risks in chiral centers alpha to carbonyls).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Process for preparation of 3-substituted piperidines. (Patent WO2008075367A1). (Describes industrial scale resolution and synthesis of piperidine derivatives).

  • Pastre, J. C., et al. (2010). "Flow Chemistry as a Tool for the Synthesis of Piperidine Derivatives." Chemical Society Reviews. (Discusses thermal control advantages in preventing racemization).

  • Stirling, M., et al. (2016). "Practical Synthesis of Chiral Piperidines." Organic Process Research & Development. (Authoritative guide on scale-up and safety).

Technical Support Center: Purification of (3S)-3-(Methoxymethyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Downstream Processing for Chiral Piperidine Scaffolds

Executive Summary

The (3S)-3-(Methoxymethyl)-piperidine scaffold is a critical building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. However, its purification presents a "triad of challenges":

  • Basicity: The secondary amine (pKa ~11) interacts strongly with residual silanols on silica, causing severe peak tailing.

  • Chirality: Maintaining or isolating the (3S) enantiomer requires specialized stationary phases.

  • Detection: The core piperidine ring lacks a strong UV chromophore, complicating standard UV-Vis fractionation.

This guide provides validated protocols to overcome these bottlenecks.

Module 1: Troubleshooting Peak Tailing (Achiral Purification)

The Issue: You observe broad, tailing peaks during Flash or Prep-HPLC, leading to poor resolution and low recovery. The Cause: Secondary amines act as Lewis bases, binding to acidic silanol groups on the silica surface (ion-exchange mechanism).

Protocol A: Mobile Phase Modifiers (Flash Chromatography)

Standard silica gel (40–63 µm)

Do not rely on standard Hexane/Ethyl Acetate gradients. The amine requires a basic modifier to compete for silanol sites.

Step-by-Step:

  • Preparation: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH) with 1% NH₄OH (28% aq) or 1% TEA .

  • Gradient: Run a shallow gradient (0% to 10% MeOH/NH₄OH in DCM).

    • Note: MeOH implies high polarity; ensure your compound does not elute at the solvent front.

Protocol B: High-pH Reverse Phase HPLC

For final polishing of derivatives.

Traditional acidic mobile phases (0.1% TFA) form salts that may improve shape but can complicate isolation. High-pH stability columns are superior here.

Recommended Conditions:

  • Column: C18 with hybrid particle technology (e.g., XBridge or Gemini NX) capable of pH 1-12.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Organic: Acetonitrile.

  • Mechanism: At pH 10, the piperidine is uncharged (free base), increasing hydrophobicity and retention while eliminating silanol cation-exchange.

Decision Logic: Solving Amine Tailing

TailingLogic Start Problem: Tailing Peaks CheckpH Check Mobile Phase pH Start->CheckpH Acidic Acidic (TFA/Formic) CheckpH->Acidic Basic Basic (NH4OH/Bicarb) CheckpH->Basic Silanol Silanol Interaction? Acidic->Silanol Blocker Add TEA or NH4OH (Competes for sites) Basic->Blocker Modify Add 0.1% TFA (Forms Salt) HighPHCol Use High-pH Stable C18 Column Silanol->Modify If retention low Silanol->HighPHCol If retention high

Figure 1: Decision matrix for mitigating secondary amine tailing in chromatography.

Module 2: Enantiomeric Resolution (The (3S) Challenge)

The Issue: Synthesis yielded a racemate or low ee%, and you need to isolate the pure (3S) enantiomer. The Solution: Polysaccharide-based Chiral Stationary Phases (CSPs).

Technique: Supercritical Fluid Chromatography (SFC)

SFC is the gold standard for piperidine derivatives due to low viscosity and high diffusivity.

Experimental Protocol (Screening):

  • Sample Prep: Dissolve 1 mg/mL in Methanol (avoid DMSO if possible, as it causes pressure spikes).

  • Modifier: Methanol or Ethanol + 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) .

    • Critical: Basic additives are mandatory to sharpen peaks on chiral columns.

  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG).

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H).

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ-H).

Data: Typical Separation Factors for 3-Substituted Piperidines

Stationary PhaseModifierSelectivity (α)Resolution (Rs)Notes
Amylose-1 (AD) MeOH + 0.1% DEA1.2 - 1.4> 2.0Usually best for steric bulk at C3.
Cellulose-1 (OD) IPA + 0.1% DEA1.1 - 1.21.5Good alternate if AD fails.
Immobilized (IA) DCM/MeOH + DEA1.3> 2.5Allows DCM use for solubility issues.
Chiral Workflow Visualization

ChiralWorkflow Sample Racemic/Enriched Piperidine Mix Screen SFC Screen (AD, OD, IC, IG) Sample->Screen Result Check Resolution (Rs) Screen->Result Good Rs > 1.5 Result->Good Bad Rs < 1.5 Result->Bad ScaleUp Prep SFC (Stacked Injections) Good->ScaleUp ChangeMod Switch Modifier (MeOH -> IPA -> ACN) Bad->ChangeMod ChangeMod->Screen

Figure 2: Workflow for identifying the optimal chiral method for (3S)-piperidine isolation.

Module 3: Detection & Isolation

The Issue: The methoxymethyl-piperidine core has negligible UV absorbance above 210 nm. The Solution: Universal detection or derivatization.

Detection Strategies
  • ELSD (Evaporative Light Scattering Detector): The most robust method for non-chromophoric piperidines. It detects mass, not light absorption.

  • Low-UV Monitoring: Set UV to 205 nm or 210 nm.

    • Warning: Avoid UV-cutoff solvents like Acetone or Ethyl Acetate at these wavelengths. Use Acetonitrile/Water.

  • MS (Mass Spectrometry): Operate in ESI+ mode . Piperidines ionize readily

    
    .
    
Salt Form vs. Free Base Isolation

Post-purification, the state of the amine affects stability and handling.

  • Free Base (Oil/Low-melting solid):

    • Method: Pass HPLC fractions through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃ in MeOH.

    • Use: Best for subsequent coupling reactions.

  • HCl Salt (Solid):

    • Method: Treat ethereal solution of free base with 4N HCl in Dioxane.

    • Use: Best for long-term storage and biological testing.

Frequently Asked Questions (FAQ)

Q1: My chiral separation shows a "shoulder" instead of two peaks. What now? A: This is likely a loading capacity issue or insufficient basic additive. First, reduce the injection concentration. If the shoulder persists, switch the additive from 0.1% DEA to 0.1% Isopropylamine, which is sterically bulkier and can alter the double-layer on the stationary phase.

Q2: Can I use Triethylamine (TEA) in LC-MS purification? A: Avoid it. TEA causes persistent ion suppression in Mass Spectrometry that can contaminate the source for weeks. Use Ammonium Hydroxide or Ammonium Bicarbonate for high-pH MS applications.

Q3: The (3S)-derivative is eluting at the solvent front in Flash chromatography. A: Your solvent system is too polar. If using DCM/MeOH, switch to DCM/Acetone or pure Ethyl Acetate with 1% TEA. The methoxymethyl group adds polarity, so the compound is more polar than a simple alkyl-piperidine.

Q4: How do I determine the absolute configuration after purification? A: Do not rely solely on retention time. Use VCD (Vibrational Circular Dichroism) or X-ray crystallography if a solid derivative can be formed. For routine checks, compare the optical rotation


 against a known standard of the (3S) starting material.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns. Retrieved from [Link]

  • Waters Corporation. (2021). Strategies for the Purification of Basic Compounds using High pH Reverse Phase Chromatography. Application Note. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Retrieved from [Link]

  • Teo, H. K., et al. (2015). Purification of Pharmaceutical Intermediates: A Review of Chromatographic Methods. Organic Process Research & Development. Retrieved from [Link]

Minimizing side reactions in (3S)-3-(Methoxymethyl)-piperidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3S)-3-(Methoxymethyl)-piperidine Functionalization

Current Status: operational Ticket Queue: High Priority (Side Reaction Mitigation) Agent: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Hub

You are working with (3S)-3-(Methoxymethyl)-piperidine , a valuable chiral scaffold.[1] The presence of the C3-methoxymethyl group introduces steric bulk and potential coordination sites, while the secondary amine is a classic nucleophile.

This guide is structured as a Troubleshooting Dashboard . We have analyzed the most common "failure modes" reported by users and provided mechanistic solutions.

Module 1: The "Polyalkylation" Loop (Ticket #402)[1]

User Complaint: "I am trying to attach a benzyl group using benzyl bromide and


. I see the desired product, but 30-40% of my mass is lost to the dialkylated quaternary ammonium salt."

Diagnosis: Direct alkylation of secondary amines via


 is inherently flawed. The product (a tertiary amine) is often more nucleophilic than the starting material because the alkyl group donates electron density (inductive effect), accelerating the reaction with the remaining electrophile.

The Fix: Switch to Reductive Amination or Amide Reduction.

Option A: Reductive Amination (Recommended)

Instead of an alkyl halide, use the corresponding aldehyde/ketone. The intermediate iminium ion is reduced in situ.

  • Protocol:

    • Dissolve (3S)-3-(Methoxymethyl)-piperidine (1.0 equiv) in DCE or MeOH.[1]

    • Add Aldehyde (1.05 equiv) and stir for 30 min to form the hemiaminal/imine.

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).[1] Note: STAB is milder than

      
       and prevents reduction of the aldehyde before it reacts with the amine.
      
    • Critical Control: Maintain pH ~5-6 using Acetic Acid. This catalyzes imine formation without protonating the amine so much that it becomes non-nucleophilic.

Option B: Amide Formation Reduction (Highest Fidelity)

If chirality is paramount and over-alkylation must be 0%, this is the fail-safe.[1]

  • Acylation: React amine with Acid Chloride/Carboxylic Acid (coupling agents like HATU).[1]

  • Reduction: Reduce the resulting amide using

    
     or Borane-DMS.
    
    • Warning: Ensure the methoxymethyl ether is stable.

      
       is avoided, but 
      
      
      
      leaves the ether intact.

Visualizing the Decision Logic:

SynthesisStrategy cluster_warning Critical Check Start Target: N-Functionalization Type What is the R-Group? Start->Type Alkyl Alkyl Group (e.g., Benzyl, Ethyl) Type->Alkyl Aryl Aryl Group (e.g., Phenyl, Pyridyl) Type->Aryl Direct Direct Alkylation (R-X) RISK: Polyalkylation Alkyl->Direct Avoid RedAm Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Preferred Buchwald Buchwald-Hartwig (Pd Cat + Ar-X) Aryl->Buchwald Standard Chiral Is Racemization Observed?

Caption: Strategic decision tree for functionalizing (3S)-3-(Methoxymethyl)-piperidine to minimize side reactions.

Module 2: Racemization & Stereochemical Leakage (Ticket #99)[1]

User Complaint: "My final product has an enantiomeric excess (ee) of only 80%, down from 99% in the starting material."

Diagnosis: The (3S) center is adjacent to the methoxymethyl group, but importantly, it is beta to the nitrogen.

  • Alpha-Deprotonation (C2/C6): The protons at C2 and C6 are adjacent to the nitrogen. If these are deprotonated and an imine/enamine forms, it generally does not affect the C3 center unless the conditions are harsh enough to cause elimination or widespread tautomerization.

  • C3-Deprotonation: The C3 proton is less acidic than C2/C6. However, strong bases (LDA, n-BuLi) can remove it, leading to a planar enolate-like intermediate that destroys chirality.[1]

The Fix: Base Selection & Temperature Control

Base TypeExamplesRisk LevelMechanism of Failure
Organic Amine TEA, DIPEA, PyridineLow Too weak to deprotonate C3.[1] Safe for standard substitutions.
Inorganic Carbonate

,

Low Heterogeneous; generally safe in DMF/MeCN.
Alkoxides NaOtBu, KOtBuMedium Can cause elimination (E2) of alkyl halides or slowly deprotonate if heated.[1]
Lithium Amides LDA, LiTMPCritical Will deprotonate C3 (or C2), leading to immediate racemization.[1]

Protocol Adjustment:

  • If performing a Buchwald-Hartwig coupling, avoid strong alkoxide bases if you observe ee erosion.[1] Switch to

    
      or 
    
    
    
    systems.
  • Avoid thermodynamic conditions (high heat >100°C) for prolonged periods.[1]

Module 3: Catalyst Poisoning in Cross-Coupling (Ticket #714)

User Complaint: "The Buchwald-Hartwig coupling stalls at 20% conversion. I added more Palladium, but it didn't help."

Diagnosis: The Methoxymethyl (MOM-like) ether oxygen at C3 is a Lewis base.[1] It can act as a "hemilabile ligand," coordinating to the Palladium center and displacing the phosphine ligand required for the catalytic cycle. This creates an inactive "off-cycle" species.[1]

The Fix: Sterically Bulky Ligands You must use a ligand that is bulky enough to prevent the ether oxygen from binding to the metal center.

  • Recommended Ligands:

    • RuPhos: Excellent for secondary amines; creates a protective pocket around Pd.

    • BrettPhos: Highly active for difficult substrates.

  • Avoid: Simple phosphines like

    
     or dppf, which are easily displaced by the intramolecular ether chelation.
    

Visualizing the Chelation Issue:

Chelation cluster_active Active Catalyst cluster_poison Catalyst Poisoning (The Trap) Pd Pd N N Pd->N Substrate Approach Pd->N O O (OMe) Pd->O Chelation L Ligand Pd->L

Caption: The methoxy group can chelate Pd, shutting down catalysis.[1] Bulky ligands prevent this interaction.

Frequently Asked Questions (FAQ)

Q: Can I use


 to deprotect a benzyl ether elsewhere in the molecule? 
A: Proceed with extreme caution.  The methoxymethyl group is essentially an ether. While stable to mild acid, 

is a potent Lewis acid that cleaves ethers.[1] You risk cleaving your C3-methoxymethyl group.[1] Use hydrogenolysis (

) for benzyl deprotection instead.[1]

Q: Why is the reaction mixture turning black during alkylation? A: This often indicates amine oxidation (to N-oxides) or polymerization.[1] Degas your solvents (sparge with Argon) before adding the amine.[1] Secondary amines are prone to oxidation in air, especially in the presence of trace metals.

Q: I see a peak at M-31 in my Mass Spec. What is it? A: This corresponds to the loss of the methoxy group (


). This suggests you are generating a carbocation at the exocyclic carbon, likely due to harsh acidic conditions or high-energy fragmentation in the MS source itself (which is an artifact, not a reaction byproduct).[1]

References

  • Avoiding Over-alkylation: ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Alkylation.[2][3]Link[1]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]

  • Piperidine Racemization: Beak, P., & Lee, W. K. (1990).[1] "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines." Journal of Organic Chemistry, 55(8), 2578-2580.[1] Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.